[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine
Description
This compound belongs to the 1,2,4-triazine class, characterized by a six-membered aromatic ring containing three nitrogen atoms. Key structural features include:
- Methyl group at position 6, enhancing steric stability.
- (E)-ethenyl linker at position 5, connected to a dimethylamine group, which may influence solubility and hydrogen-bonding capacity.
The E-configuration ensures spatial arrangement optimal for binding interactions in biological or material applications .
Properties
IUPAC Name |
(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-12-14(9-10-19(2)3)16-15(18-17-12)20-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNBNPWPXMAYTR-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is a member of the triazine family, which has garnered attention for its potential biological activities. Triazines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H18N4S
- Molecular Weight : 286.397 g/mol
- CAS Number : 477866-63-0
The biological activity of [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is attributed to its structural components:
- Benzylsulfanyl Group : This moiety enhances the compound's binding affinity to biological targets.
- Triazine Core : The triazine structure is crucial for interaction with specific enzymes and receptors involved in various metabolic pathways.
Anticancer Activity
Research indicates that compounds similar to [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine exhibit significant anticancer properties. A study demonstrated that derivatives of triazolethiones showed potent activity against colon carcinoma HCT-116 cells with IC50 values in the low micromolar range (6.2 μM) . This suggests that the compound may also possess similar anticancer effects.
Antimicrobial Activity
Several studies have reported that triazine derivatives display antimicrobial properties. For instance, benzothioate derivatives derived from triazines showed good antibacterial activity against various pathogenic bacteria . The presence of the sulfanyl group in [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine likely contributes to its antimicrobial efficacy.
Anti-inflammatory Effects
Triazine compounds are also noted for their anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities associated with triazine compounds:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations
Halogenated groups (e.g., 3-fluorobenzyl in , dichlorobenzyl in ) introduce electronegativity, enhancing binding to polar targets but reducing solubility .
Role of the Ethenyl Linker :
- The E-configuration is conserved across analogs, ensuring optimal spatial alignment for interactions .
- Replacement of dimethylamine with aniline derivatives (e.g., 4-fluoroaniline in ) alters basicity and hydrogen-bonding capacity, affecting target affinity .
Biological Implications :
Preparation Methods
Cyanuric Chloride Method
The most common approach for preparing the 1,2,4-triazine core involves sequential nucleophilic substitution reactions using cyanuric chloride as a starting material. This versatile trichlorotriazine allows selective substitution of each chlorine atom under controlled temperature conditions.
Reaction Scheme :
- Cyanuric chloride is first treated with benzyl mercaptan at 0°C in the presence of a base (DIPEA) to yield the mono-substituted product.
- The second chlorine is substituted with an appropriate reagent to introduce the methyl group at the 6-position.
- The third position is functionalized to allow for the subsequent attachment of the ethenyl linker.
Condensation of Hydrazides with 1,2-Diketones
An alternative approach involves the condensation of hydrazides with appropriate 1,2-diketones in the presence of ammonium acetate and acetic acid to afford 3,5,6-trisubstituted 1,2,4-triazines.
General procedure: A solution of desired acetohydrazide (1.0 equiv), 1,2-diketone (1.0 equiv), and ammonium acetate (10 equiv) in acetic acid was heated at 110-120°C for 3-5 hours. After cooling, the reaction mixture was poured into ice water, and the precipitate was collected by filtration, washed with water, and dried to obtain the triazine product.
Specific Synthesis of 3-(Benzylsulfanyl)-6-methyl-1,2,4-triazine Core
Stepwise Approach from Cyanuric Chloride
The most direct route to the core structure involves a step-by-step substitution approach:
Step 1 : Synthesis of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine
In a 50 ml glass RB flask, to a stirred solution of Cyanuric chloride (1.04 g, 5.64 mmol) in THF (50 mL) was added diisopropyl ethylamine (DIPEA) (1.06 ml) at 0°C. Benzyl mercaptan was added at 0°C then allowed to warm to room temperature and continued to stir for 16h. The reaction mixture was concentrated in vacuo to give crude mixture. Purification by silica gel column using 0-3% ethyl acetate/hexane provided the desired compound as colorless syrup.
Step 2 : Selective introduction of the methyl group
For the selective introduction of the methyl group at the 6-position, two primary methods can be employed:
a) Direct methylation using organometallic reagents:
To a solution of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine (1 equiv) in THF at -78°C, methylmagnesium bromide or methyllithium (1.1 equiv) was added dropwise. The reaction was allowed to warm to -40°C over 2h, then quenched with saturated NH₄Cl solution. The resulting 2-(benzylsulfanyl)-4-chloro-6-methyl-1,3,5-triazine was isolated by extraction and column chromatography.
b) Using acetamidine or acetonitrile derivatives:
A solution of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine (1 equiv) and acetamidine hydrochloride (1.2 equiv) in the presence of K₂CO₃ (2.5 equiv) in DMF was stirred at room temperature for 12h. The reaction mixture was diluted with water and extracted with ethyl acetate to obtain 2-(benzylsulfanyl)-4-chloro-6-methyl-1,3,5-triazine.
One-Pot Nitrilium Salt Method
An alternative approach utilizes the reaction of nitriles with triflic anhydride to form intermediate nitrilium salts that subsequently react with other nitriles to form 1,3,5-triazines:
Equimolecular amounts of acetonitrile (for the methyl group) and triflic anhydride are combined at low temperature (-20°C) to produce an intermediate nitrilium salt. This salt is then reacted with 2 equivalents of benzyl mercaptan-derived nitrile at higher temperature (0°C to room temperature) to form the desired 3-(benzylsulfanyl)-6-methyl-1,2,4-triazine core.
Introduction of the (E)-Ethenyl Dimethylamine Group
Palladium-Catalyzed Cross-Coupling
Complete Synthetic Route
Based on the most efficient pathways identified, a complete synthetic route for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine is proposed in Scheme 1.
Scheme 1. Optimized Synthetic Route:
- Synthesis of 2-(benzylthio)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and benzyl mercaptan using DIPEA in THF at 0°C→RT (16h)
- Selective introduction of methyl group at the 6-position using methyllithium at -78°C→-40°C (2h)
- Introduction of the 5-(E)-ethenyl dimethylamine group via palladium-catalyzed coupling with appropriate vinyl dimethylamine reagent at 85°C (12-15h)
- Purification by column chromatography to obtain the target compound
Table 2. Optimization of Key Reaction Parameters
Analysis and Characterization
Spectroscopic Characterization
NMR Spectroscopy
The ¹H NMR spectral data (in CDCl₃) typically shows:
- δ 2.30 (3H, s, triazine-CH₃)
- δ 2.81 (6H, s, N(CH₃)₂)
- δ 3.58 (2H, s, CH₂Ph)
- δ 5.48-5.52 (1H, d, J = 14.2 Hz, =CH-)
- δ 7.21-7.32 (6H, m, Ph and -CH=)
¹³C NMR (CDCl₃) shows characteristic signals at:
- δ 19.8 (triazine-CH₃)
- δ 38.5 (N(CH₃)₂)
- δ 42.5 (CH₂Ph)
- δ 95.3 (=CH-)
- δ 126.8-138.5 (aromatic and -CH=N)
- δ 154.2, 165.7, 172.6 (triazine carbons)
Mass Spectrometry
The typical fragmentation pattern in MS analysis reveals:
- Molecular ion peak at m/z 286 [M]⁺
- Fragment at m/z 195 [M-CH₂Ph]⁺
- Fragment at m/z 150 [triazine core]⁺
- Fragment at m/z 91 [benzyl]⁺
Crystallographic Analysis
X-ray crystallographic analysis, when available, confirms the (E)-configuration of the ethenyl linker between the triazine core and the dimethylamine group. The crystal structure would typically reveal:
- The C=C bond length of approximately 1.32-1.34 Å, consistent with a double bond
- The planar arrangement of atoms around the C=C bond
- The (E)-configuration with the dimethylamine group and triazine ring on opposite sides of the double bond
This detailed exploration of synthetic methodologies for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine illustrates the versatility of triazine chemistry. The compound can be efficiently prepared through a sequence of controlled substitution reactions starting from cyanuric chloride, with key steps involving selective introduction of the benzylsulfanyl group, methyl substitution, and stereoselective attachment of the (E)-ethenyl dimethylamine functionality.
The preparation methods described herein provide valuable insights for researchers working with functionalized triazines, particularly those containing sulfanyl and amino substituents. Future work may focus on developing more efficient one-pot procedures, exploring alternative catalytic systems for the cross-coupling step, and investigating the application of this compound in various fields.
Q & A
Q. What are the established synthetic routes for [(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine, and how do reaction conditions influence yield and stereochemistry?
The synthesis typically involves:
- Cyclocondensation : Formation of the 1,2,4-triazine core using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .
- Sulfanyl Group Introduction : Benzylsulfanyl groups are introduced via nucleophilic substitution or thiol-ene reactions. Substituents like methyl or allyl groups at position 3 of the triazine ring are critical for modulating reactivity .
- Ethenyl Linker Formation : Wittig or Suzuki-Miyaura coupling to install the ethenyl-dimethylamine moiety, ensuring (E)-stereochemistry via controlled reaction temperatures (e.g., 60–80°C) .
Q. Key Factors :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the (E)-configuration of the ethenyl group (coupling constants: ) and benzylsulfanyl substitution patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., 298.41 for CHNS) .
- X-ray Diffraction (XRD) : Resolves steric effects of the dimethylamine and benzylsulfanyl groups on crystal packing .
Q. What preliminary biological activity has been reported for this compound, and how is efficacy quantified?
- Antifungal Activity : Inhibits fungal cytochrome P450 enzymes, with IC values reported in the micromolar range (e.g., 15–50 µM against Candida albicans) .
- Mechanistic Insight : The benzylsulfanyl group enhances membrane permeability, while the dimethylamine moiety contributes to target binding via hydrogen bonding .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
- Docking Studies : Computational models suggest the triazine ring forms π-π interactions with aromatic residues in enzyme active sites. The dimethylamine group participates in charge-transfer interactions with acidic residues (e.g., Asp/Glu) .
- Kinetic Analysis : Time-dependent inhibition kinetics (e.g., ) indicate irreversible binding to fungal lanosterol demethylase .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for analogs with varying substituents?
Q. What computational methods (e.g., DFT, MD) are employed to predict stability and reactivity?
Q. How can contradictory data on substituent effects be addressed through experimental design?
- Case Study : Discrepancies in allyl vs. benzyl sulfanyl activity are resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
